molecular formula C25H26BrN3O3S B2665765 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 1114878-25-9

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No. B2665765
CAS RN: 1114878-25-9
M. Wt: 528.47
InChI Key: WXTDBCPEYCUAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which contains two nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .

Scientific Research Applications

Photostabilization of PVC

Research by Balakit et al. (2015) explored the synthesis of new thiophene derivatives, demonstrating their application as photostabilizers for poly(vinyl chloride) (PVC). This study highlights the potential of structurally complex molecules in enhancing the durability of materials exposed to UV radiation, suggesting similar applications for the compound if it shares photostabilizing properties [Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015].

Antimicrobial Activities

Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, which indicates the importance of exploring the antimicrobial potential of new compounds, including the one of interest, especially given the ongoing challenge of antibiotic resistance [Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010].

Antibacterial Activity

Osarumwense (2022) discussed the synthesis of quinazolin-4-one derivatives and their significant antibacterial activity. This work underscores the potential of quinazoline derivatives in developing new antibacterial agents, suggesting a possible area of application for the specified compound if it exhibits similar antibacterial properties [Osarumwense, 2022].

Drug Discovery and Tubulin Inhibition

Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as an anticancer lead, highlighting its inhibition of tumor growth and tubulin polymerization. This study provides insight into the role of quinazoline derivatives in cancer treatment, potentially guiding research into the therapeutic applications of the target compound [Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017].

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O3S/c1-15(2)11-12-29-24(30)18-7-5-6-8-20(18)28-25(29)33-14-21-16(3)32-23(27-21)19-13-17(26)9-10-22(19)31-4/h5-10,13,15H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDBCPEYCUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.